(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanoic acid backbone. This compound is often used in peptide synthesis and as a protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters using alcohols and activating agents.
Deprotection: Removal of the Fmoc group using bases like piperidine.
Substitution: Nucleophilic substitution reactions involving the tert-butoxy group.
Common Reagents and Conditions
Esterification: tert-butyl alcohol, DCC, DMAP.
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Esterification: Formation of tert-butyl esters.
Deprotection: Free amino acids.
Substitution: Substituted amino acids with various functional groups.
Scientific Research Applications
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigating the role of protected amino acids in biological systems.
Medicinal Chemistry: Development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection and deprotection of amino groups. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The tert-butoxy group provides steric hindrance, protecting the molecule from unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid: Similar structure with a butanoic acid backbone.
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Similar structure with a pentanoic acid backbone.
Uniqueness
The uniqueness of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of protecting groups and its application in peptide synthesis. The tert-butoxy and Fmoc groups provide dual protection, allowing for selective deprotection and functionalization .
Properties
CAS No. |
2624108-70-7 |
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Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 |
Purity |
95 |
Origin of Product |
United States |
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